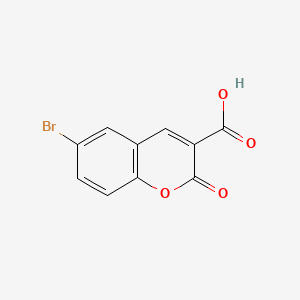

6-ブロモ-2-オキソ-2H-クロメン-3-カルボン酸

概要

説明

科学的研究の応用

Fluorescent Probes

6-Bromocoumarin-3-carboxylic acid is widely utilized in the development of fluorescent probes for biological imaging. These probes enable real-time visualization of cellular processes, making them invaluable in cellular biology and medical research. The compound's fluorescence properties allow for sensitive detection of biological molecules, aiding in the study of dynamic cellular events.

Synthetic Intermediates

This compound serves as a crucial synthetic intermediate in the production of various pharmaceuticals and agrochemicals. Its ability to streamline the synthesis of complex molecules enhances efficiency in drug development and agricultural chemistry, facilitating the creation of new therapeutic agents and crop protection products.

Photochemistry Studies

In photochemical research , 6-bromocoumarin-3-carboxylic acid is employed to investigate light-induced reactions. This application is particularly relevant in solar energy conversion studies, where understanding the behavior of compounds under light exposure can lead to advancements in solar technology.

Antimicrobial Agents

Recent studies have highlighted the antimicrobial properties of derivatives of 6-bromocoumarin-3-carboxylic acid. Research indicates that this compound exhibits significant antibacterial activity against various pathogens, making it a promising candidate for developing new antibacterial and antifungal agents .

Case Study: Antibacterial Activity

- A study evaluated the antibacterial effects of 6-bromocoumarin-3-carboxylic acid against several plant pathogenic bacteria, demonstrating strong inhibition rates ranging from 31% to 93%, with effective concentrations (EC50 values) between 26 μg/mL and 41 μg/mL .

Fluorescent Sensors

The compound is also utilized in creating fluorescent sensors for detecting metal ions, which is crucial for environmental monitoring and safety assessments. These sensors can detect trace levels of heavy metals, providing essential data for environmental health.

Neurological Research

6-Bromocoumarin-3-carboxylic acid has been identified as a negative allosteric modulator for N-methyl-D-aspartate receptors (NMDARs), which are implicated in various neurological disorders . This property opens avenues for research into treatments for conditions such as Alzheimer’s disease and other neurodegenerative disorders.

Case Study: Modulation of NMDARs

- In a structure-activity relationship study, this compound showed selective inhibitory activity towards GluN2A-containing NMDARs, indicating potential therapeutic applications in modulating synaptic transmission and neuroprotection .

Data Table: Summary of Applications

準備方法

合成経路と反応条件: UBP608 の合成には、2-オキソ-2H-クロメン-3-カルボン酸の臭素化が含まれます。反応は通常、クロメン環の 6 位への選択的臭素化を確実にするために、制御された条件下で行われます。 反応条件には、通常、適切な溶媒中で臭素または臭素化剤を使用し、その後、目的の生成物を単離するための精製ステップが含まれます .

工業生産方法: UBP608 の工業生産は、同様の合成経路に従いますが、より大規模に行われる可能性があります。これには、収量と純度を最大化するための反応条件の最適化と、効率的な精製技術の実装が含まれます。 連続フロー反応器と自動システムを使用すると、生産プロセスのスケーラビリティと再現性を向上させることができます .

化学反応の分析

反応の種類: UBP608 は、臭素原子とカルボン酸基の存在により、主に置換反応を起こします。これらの官能基は、求核剤や求電子剤に対して反応性があります。

一般的な試薬と条件:

求核置換: 水酸化ナトリウムや炭酸カリウムなどの試薬は、臭素原子を他の求核剤で置換する反応を促進できます。

エステル化: カルボン酸基は、酸触媒の存在下でアルコールと反応してエステルを形成できます。

還元: クロメン環のカルボニル基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して還元できます。

主要な生成物:

置換誘導体: 臭素原子をさまざまな求核剤で置換することによって形成された生成物。

エステル: カルボン酸基のエステル化によって形成されます。

還元された化合物: カルボニル基の還元から生じます

作用機序

UBP608 は、NMDA 受容体の負の協同的調節因子として機能します。グルタミン酸やグリシンの結合部位、イオンチャネル、アミノ末端ドメインとは異なる部位に結合することにより、GluN1/GluN2A 受容体サブタイプを選択的に阻害します。 代わりに、個々のサブユニットリガンド結合ドメイン間のダイマー界面で作用するようです . この選択的阻害は、受容体の活性を調節し、それによりシナプスの伝達と可塑性に影響を与えます。

6. 類似の化合物との比較

UBP608 は、NMDA 受容体の活性を調節するクマリン誘導体のファミリーに属します。類似の化合物には以下のようなものがあります。

UBP512: GluN1/GluN2C および GluN1/GluN2D 受容体を選択的に阻害します。

UBP551: GluN1/GluN2D 受容体を選択的に阻害します。

UBP608 の独自性: UBP608 の GluN1/GluN2A 受容体に対するユニークな選択性と、その独自の作用機序は、他の NMDA 受容体調節因子とは一線を画しています。 この特異性により、NMDA 受容体サブタイプの生理学的および病理学的役割を研究するための貴重なツールとなっています .

類似化合物との比較

UBP608 is part of a family of coumarin derivatives that modulate NMDA receptor activity. Similar compounds include:

UBP512: Selectively inhibits GluN1/GluN2C and GluN1/GluN2D receptors.

UBP551: Selectively inhibits GluN1/GluN2D receptors.

UBP710: Potentiates responses at GluN1/GluN2A and GluN1/GluN2B receptors.

Uniqueness of UBP608: UBP608’s unique selectivity for GluN1/GluN2A receptors, combined with its distinct mechanism of action, sets it apart from other NMDA receptor modulators. This specificity makes it a valuable tool for studying the physiological and pathological roles of NMDA receptor subtypes .

生物活性

6-Bromocoumarin-3-carboxylic acid, also known as UBP608, is a compound of significant interest in pharmacological research, particularly concerning its biological activity as a modulator of N-Methyl-D-aspartate receptors (NMDARs). This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : CHBrO

- Molecular Weight : 269.05 g/mol

- CAS Number : 2199-87-3

- Melting Point : 195-198 °C

- Density : 1.874 g/cm³

6-Bromocoumarin-3-carboxylic acid functions primarily as a negative allosteric modulator of NMDARs, particularly those containing the GluN2A subunit. This modulation affects glutamate signaling pathways, which are crucial in various neurological processes and disorders. The compound exhibits weak selectivity for GluN2A-containing receptors compared to other subunits (GluN2B, GluN2C, and GluN2D) .

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationship of coumarin derivatives, indicating that modifications at the 6-position can significantly influence their inhibitory activity at NMDARs. For instance:

- Substituents : Larger substituents like iodo enhance inhibitory effects.

- Potentiation : A derivative with a methyl substitution (UBP714) shifted the activity from inhibition to potentiation at GluN1/GluN2 receptors, suggesting that structural modifications can lead to diverse pharmacological profiles .

Therapeutic Potential

The modulation of NMDARs by 6-bromocoumarin-3-carboxylic acid has implications for treating various neurological disorders, including:

- Neuropathic Pain

- Epilepsy

- Depression

These conditions are often associated with dysregulation in glutamatergic signaling. By fine-tuning NMDAR activity, this compound may offer new therapeutic avenues .

Study on NMDAR Modulation

A pivotal study demonstrated that UBP608 inhibited NMDAR activity with varying efficacy across different receptor subtypes:

| Receptor Subtype | Inhibition Rate (%) |

|---|---|

| GluN1/GluN2A | 89.3 |

| GluN1/GluN2B | 63.5 |

| GluN1/GluN2C | 56.1 |

| GluN1/GluN2D | 23.6 |

This data underscores the compound's potential as a selective modulator in therapeutic contexts .

Cancer Research Integration

Recent investigations have also integrated 6-bromocoumarin-3-carboxylic acid into platinum-based complexes for cancer treatment. The findings suggest that these complexes can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways by modulating key signaling proteins involved in cell death . This highlights the compound's versatility beyond neurological applications.

特性

IUPAC Name |

6-bromo-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrO4/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQHPAXNKDYMOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(C(=O)O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351245 | |

| Record name | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-87-3 | |

| Record name | 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromocoumarin-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。